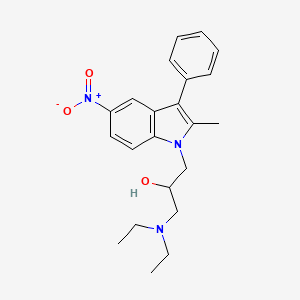
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of mammalian cells. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and regulation of mitochondrial function. In recent years, DPA-714 has gained attention in scientific research for its potential applications in imaging and drug development.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide binds selectively to TSPO, which is expressed in various cell types, including immune cells, glial cells, and neurons. TSPO is involved in various cellular processes, including regulation of mitochondrial function, apoptosis, and cholesterol transport. This compound binding to TSPO can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential anti-inflammatory effects. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide is its selectivity for TSPO, which allows for specific targeting and imaging of TSPO expression in vivo. Additionally, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. However, limitations of this compound include its relatively low affinity for TSPO compared to other ligands and its potential off-target effects.
Orientations Futures
For N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide research include further investigation of its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. Additionally, development of more selective and high-affinity TSPO ligands may improve the efficacy of TSPO-targeted imaging and drug development.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide can be synthesized by reacting 3,4-dimethylbenzylamine with 3-bromopyridine in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with ethanediamine to form this compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide has been used in various scientific research applications, including imaging and drug development. In imaging, this compound can be used as a radiotracer for positron emission tomography (PET) imaging to detect TSPO expression in vivo. This has potential applications in the diagnosis and monitoring of various diseases, including neurodegenerative diseases, cancer, and inflammation.
In drug development, this compound has been investigated for its potential therapeutic applications. TSPO has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has shown promise in preclinical studies as a potential treatment for these diseases.
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-6-14(8-12(11)2)19-16(21)15(20)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVQOASGALJTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide](/img/structure/B5179297.png)
![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)

![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

